molecular formula C10H8FN3O2 B2976760 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 887035-85-0

1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2976760
CAS No.: 887035-85-0
M. Wt: 221.191
InChI Key: HOCYRMQMIPAWLX-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with significant potential in various scientific fields. This compound features a fluorophenyl group attached to a triazole ring, which is further substituted with a methyl group and a carboxylic acid moiety. Its unique structure makes it a valuable candidate for research and industrial applications.

Biochemical Analysis

Biochemical Properties

It’s structurally related to other compounds that have been studied for their biochemical properties

Dosage Effects in Animal Models

The effects of 1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid at different dosages in animal models are not documented . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Triazole Ring: The triazole ring can be formed using the Hantzsch dihydropyridine synthesis or the 1,3-dipolar cycloaddition of azides with alkynes.

  • Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

  • Methylation: The methyl group is added using a methylation agent such as methyl iodide or dimethyl sulfate.

  • Carboxylation: The carboxylic acid group is introduced using reagents like carbon dioxide under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed on the triazole ring to produce reduced derivatives.

  • Substitution: Substitution reactions can occur at various positions on the triazole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Reduced Derivatives: Resulting from the reduction of the triazole ring.

  • Substituted Derivatives: Resulting from substitution reactions at different positions on the triazole ring.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets.

  • Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but a different core structure.

  • 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: A compound with a similar triazole ring but lacking the fluorophenyl group.

  • 1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: A compound with a similar structure but without the methyl group.

Uniqueness: 1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-fluorophenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)12-13-14(6)8-5-3-2-4-7(8)11/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCYRMQMIPAWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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